The synthesis of 6,7-dimethoxy-2(1H)-quinazolinone has been explored through several methods. One notable approach involves the reaction of 1-(3,4-dimethoxyphenyl)-3-phenylurea with benzoic acid in polyphosphoric acid. This method includes the following steps:
Another method described in patents involves the methyl esterification of 4,5-dimethoxy-2-nitrobenzoic acid followed by a solid-phase fusion reaction with urea at elevated temperatures (135°C to 185°C), leading to cyclization and formation of the desired quinazolinone .
The molecular formula for 2(1H)-quinazolinone, 6,7-dimethoxy- is . Its structure features:
This data confirms the presence of methoxy groups and provides insights into the hydrogen environment within the molecule .
The chemical reactivity of 6,7-dimethoxy-2(1H)-quinazolinone can be attributed to its functional groups:
These reactions are significant in developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 6,7-dimethoxy-2(1H)-quinazolinone often involves interaction with specific biological targets such as enzymes or receptors. For instance:
The physical properties of 6,7-dimethoxy-2(1H)-quinazolinone include:
Chemical properties include stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions or when exposed to strong acids or bases.
Characterization through techniques such as High Performance Liquid Chromatography (HPLC) can be utilized to assess purity and stability over time .
The applications of 6,7-dimethoxy-2(1H)-quinazolinone span various fields:
Quinazolinone derivatives emerged as significant heterocyclic compounds following the pioneering synthesis by Griess in 1869 of 2-cyano-3,4-dihydro-4-oxoquinazoline. Subsequent foundational work by Bischler, Lang, Gabriel, and Colman between the late 19th and early 20th centuries established systematic methods for generating diverse quinazolinone scaffolds [4]. The unsubstituted quinazolinone nucleus comprises a benzene ring fused to a pyrimidin-4(3H)-one ring, classified as quinazolin-2(1H)-one or quinazolin-4(3H)-one based on carbonyl position [5]. 6,7-Dimethoxy-2(1H)-quinazolinone, characterized by methoxy groups at positions 6 and 7, represents a structurally optimized variant first synthesized to mimic bioactive alkaloids. Early synthetic routes relied on acid-catalyzed cyclization of dimethoxy-substituted anthranilic acid derivatives or ureas. For example, Ivanov (2006) demonstrated the preparation of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone via polyphosphoric acid-mediated fusion of 1-(3,4-dimethoxyphenyl)-urea and benzoic acid [7]. Later advances included catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzamide intermediates and refluxing methyl anthranilate derivatives with urea in polar solvents [9].
Table 1: Key Synthetic Methods for 6,7-Dimethoxy-2(1H)-quinazolinone
Method | Starting Materials | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Polyphosphoric acid fusion | 1-(3,4-Dimethoxyphenyl)-urea + benzoic acid | 80°C, 6 hours | 59 | [7] |
Nitro reduction/cyclization | 4,5-Dimethoxy-2-nitrobenzamide | Fe/AcOH, reflux | ~70 | [9] |
Urea-mediated cyclization | Methyl 4-aminobenzoate derivative | Urea reflux in methanol | 85 | [9] |
These methods enabled systematic exploration of 6,7-dimethoxy-2(1H)-quinazolinone as a precursor for alkaloid synthesis and pharmacologically active derivatives, cementing its role in heterocyclic chemistry [4] [5].
The 6,7-dimethoxy substitution imparts distinct electronic, steric, and hydrogen-bonding properties that profoundly influence the quinazolinone core’s reactivity and biological interactions. Spectroscopically, this substitution is confirmed by characteristic signals in nuclear magnetic resonance (¹H-NMR) spectra: two singlet peaks between δ 3.73–3.85 ppm corresponding to the methoxy protons and aromatic proton resonances downfield due to electron-donating effects [7]. Infrared spectroscopy reveals carbonyl stretching frequencies near 1674 cm⁻¹, slightly shifted compared to unsubstituted quinazolinones due to diminished electron deficiency in the pyrimidinone ring [7].
Functionally, the methoxy groups act as strong electron donors, increasing electron density at positions C6 and C7. This alters the molecule’s dipole moment and enhances stability against oxidative degradation. Crystallographic analyses reveal that the dimethoxybenzene moiety adopts a near-planar conformation with the pyrimidinone ring, facilitating π-stacking interactions in protein binding pockets [3]. The methoxy oxygen atoms serve as hydrogen-bond acceptors, critical for forming stable complexes with biological targets. For example, in kinase inhibitors, the 6,7-dimethoxy motif forms hydrogen bonds with Thr830 and Met769 residues in the epidermal growth factor receptor (EGFR) active site, while its planar structure allows deep penetration into the hydrophobic back pocket [3]. Additionally, the steric bulk of the methoxy groups blocks metabolic oxidation at C6 and C7, improving pharmacokinetic stability compared to hydroxylated analogs [3] [8].
6,7-Dimethoxy-2(1H)-quinazolinone exemplifies a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse receptors through strategic functionalization. Its significance arises from:
Table 2: Selected Biological Activities of 6,7-Dimethoxyquinazolinone Derivatives
Biological Target | Derivative Structure | Activity/IC₅₀ | Reference |
---|---|---|---|
EGFR tyrosine kinase | 4-(3-bromoanilino)-2-methyl-6,7-dimethoxy | 0.143 μM | [3] |
Mutant EGFR (L858R) | 4-(4-(3-fluorobenzyl)piperazin-1-yl)-6,7-dimethoxy | 0.022 μM | [3] |
Staphylococcus aureus | 2-(nicotinylthio)-6,7-dimethoxy | MIC = 1.56 µg/mL | [1] |
COX-II enzyme | Triazolo[3,4-a]quinazolin-5-one | 0.39 μM | [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7